1-Chloro-3-(3-chloropropoxy)propane

Catalog No.
S1896268
CAS No.
629-36-7
M.F
C6H12Cl2O
M. Wt
171.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-(3-chloropropoxy)propane

CAS Number

629-36-7

Product Name

1-Chloro-3-(3-chloropropoxy)propane

IUPAC Name

1-chloro-3-(3-chloropropoxy)propane

Molecular Formula

C6H12Cl2O

Molecular Weight

171.06 g/mol

InChI

InChI=1S/C6H12Cl2O/c7-3-1-5-9-6-2-4-8/h1-6H2

InChI Key

SMANNJALMIGASX-UHFFFAOYSA-N

SMILES

C(COCCCCl)CCl

Canonical SMILES

C(COCCCCl)CCl

The exact mass of the compound 1-Chloro-3-(3-chloropropoxy)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-3-(3-chloropropoxy)propane, commonly known as bis(3-chloropropyl) ether, is a symmetrical, bifunctional dihaloalkyl ether characterized by a central oxygen atom flanked by two three-carbon alkyl chloride chains [1]. It serves as a critical electrophilic precursor in the synthesis of medium-to-large macrocycles, such as crown ethers, and acts as a flexible cross-linking agent in advanced polymer formulations [2]. With a boiling point of 215–216 °C, it provides excellent thermal stability for high-temperature alkylation reactions while offering the necessary chain flexibility and hydrophilicity imparted by its central ether linkage [1].

Generic substitution of 1-chloro-3-(3-chloropropoxy)propane is practically impossible when targeting specific macrocyclic architectures or flexible polymer networks. Substituting with the shorter-chain bis(2-chloroethyl) ether (BCEE) fundamentally alters the cyclization geometry, forcing the formation of 6-membered rings (e.g., morpholines) rather than the 8-membered rings or larger crown ether cavities required for specific ion-binding affinities [1]. Replacing it with 1,3-dichloropropane removes the central ether oxygen, eliminating the chain flexibility and heteroatom coordination necessary for host-guest chemistry[2]. Furthermore, utilizing the bromo analog (bis(3-bromopropyl) ether) increases reactivity but drastically reduces cost-efficiency and increases the risk of premature hydrolysis during aqueous workups, making it unsuitable for large-scale procurement [1].

Macrocyclic Cavity Expansion in Crown Ether and Heterocycle Synthesis

When reacting with primary amines or diols, 1-chloro-3-(3-chloropropoxy)propane dictates the formation of larger macrocyclic frameworks compared to its shorter-chain analog. While bis(2-chloroethyl) ether strictly yields 6-membered morpholine derivatives, 1-chloro-3-(3-chloropropoxy)propane provides the exact C7 backbone required to form 8-membered 1-oxa-5-azacyclooctane rings and expanded crown ethers [1]. This +2 carbon backbone extension fundamentally shifts the cyclization thermodynamics, enabling the synthesis of larger host-guest cavities [2].

Evidence DimensionCyclization product ring size
Target Compound DataForms 8-membered heterocycles (oxazocanes) and expanded crown ethers
Comparator Or BaselineBis(2-chloroethyl) ether (forms 6-membered morpholines)
Quantified Difference+2 carbon atoms per chain segment, expanding the macrocyclic cavity
ConditionsCondensation with primary amines or diols under basic conditions

Procurement of this exact chain length is non-negotiable when target molecules require specific cavity sizes for selective ion binding or specialized pharmaceutical scaffolds.

Process Safety and Thermal Operating Window

For industrial scale-up, 1-chloro-3-(3-chloropropoxy)propane offers a significantly safer handling profile and a broader thermal operating window than bis(2-chloroethyl) ether (BCEE). The target compound exhibits a boiling point of 215–216 °C, compared to 178 °C for BCEE [1]. This ~38 °C difference translates to a drastically lower vapor pressure at ambient and elevated reaction temperatures, reducing the inhalation hazard associated with volatile oxygen mustards and allowing for high-temperature alkylations without pressurized reactors [2].

Evidence DimensionBoiling point and thermal operating window
Target Compound Data215–216 °C
Comparator Or BaselineBis(2-chloroethyl) ether (178 °C)
Quantified Difference~38 °C higher boiling point, resulting in lower volatility
ConditionsStandard atmospheric pressure (1 atm)

Enables safer, high-temperature synthesis routes in standard glass-lined reactors without the stringent vapor containment protocols required for BCEE.

Coordination Capability vs. Aliphatic Precursors

In the synthesis of flexible polymer linkers and metal-coordinating macrocycles, the central ether oxygen of 1-chloro-3-(3-chloropropoxy)propane provides critical Lewis basicity that aliphatic alternatives lack. Compared to 1,3-dichloropropane, which offers only a rigid, hydrophobic C3 chain, the target compound delivers a C7 pseudo-chain with an oxygen hinge [1]. This structural feature not only increases the dipole moment but also lowers the conformational energy barrier for chain folding, directly improving the yield of cyclic products over linear oligomers [2].

Evidence DimensionStructural flexibility and coordination sites
Target Compound DataContains central ether oxygen (Lewis basic site, flexible hinge)
Comparator Or Baseline1,3-Dichloropropane (purely aliphatic, no heteroatom coordination)
Quantified DifferencePresence of 1 coordinating oxygen atom and extended chain flexibility
ConditionsMacrocyclization or polymer cross-linking reactions

Crucial for applications where the final material must solvate metal ions (e.g., electrolytes) or require high conformational flexibility.

Synthesis of Expanded Crown Ethers and Cryptands

This compound is the right choice when the precise C3-O-C3 spacing is required to create specific cavity dimensions for selective alkali metal or heavy metal ion complexation, outperforming shorter-chain precursors that yield mismatched cavity sizes [1].

Production of 8-Membered Heterocycles (Oxazocanes)

This compound is the right choice as a direct bifunctional electrophile for ring-closing reactions with primary amines, essential for specific pharmaceutical scaffolds where standard 6-membered morpholine rings are too small to achieve the desired biological conformation [2].

Flexible Cross-Linking in Hydrophilic Polymer Resins

This compound is the right choice when the central ether linkage is needed to provide necessary hydrophilicity and flexibility in a polymer network, offering superior processability and performance over rigid, purely aliphatic cross-linkers like 1,3-dichloropropane [3].

XLogP3

2

Boiling Point

216.0 °C

Other CAS

629-36-7

Wikipedia

1,1'-Oxybis[3-chloropropane]

General Manufacturing Information

Propane, 1,1'-oxybis[3-chloro-: ACTIVE

Dates

Last modified: 08-16-2023

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